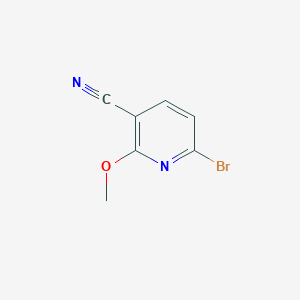

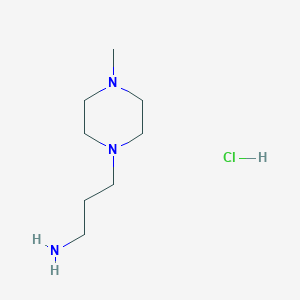

![molecular formula C8H3Cl2F3N2 B1513318 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256801-93-0](/img/structure/B1513318.png)

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

“4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Agrochemical Industry Applications

Trifluoromethylpyridine derivatives, including compounds like “4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, are widely used in the agrochemical industry. They serve as key intermediates in the synthesis of crop protection products, such as pesticides and fungicides. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective against a variety of pests .

Pharmaceutical Industry Applications

In the pharmaceutical industry, these derivatives are valuable for creating compounds with medicinal properties. Their unique structure allows for the development of new drugs that can interact with biological systems in specific ways to treat diseases or manage symptoms .

Synthesis of Fluazinam

One specific application is in the synthesis of fluazinam, a fungicide used in agriculture. The trifluoromethyl-substituted pyridine derivative is utilized as a building block for this condensation process, contributing to its high fungicidal activity .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the specific derivative and its application.

Mode of Action

Trifluoromethylpyridines are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting that they may interact with biochemical pathways related to pest resistance.

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted boiling point of 2200±350 °C , may influence its bioavailability.

Result of Action

It is known that trifluoromethylpyridines show higher fungicidal activity than chlorine and other derivatives . This suggests that the compound may have potent effects on cellular processes in fungi.

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature may influence its stability.

properties

IUPAC Name |

4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-4-1-5(10)15-7-6(4)3(2-14-7)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPTXMVVDABNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856929 | |

| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1256801-93-0 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256801-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

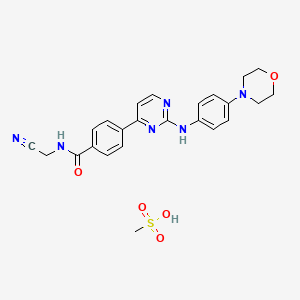

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)

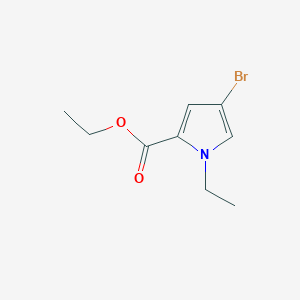

![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)

![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B1513254.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)

![Sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1513272.png)